molecular formula C41H51N3O6S2 B15183025 (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate CAS No. 84962-82-3

(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate

Cat. No.: B15183025
CAS No.: 84962-82-3
M. Wt: 746.0 g/mol
InChI Key: OGAWMIDYXTWAHO-UHFFFAOYSA-N
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Description

(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate typically involves a multi-step process. The initial step often includes the formation of the benzhydrylidene intermediate, followed by the introduction of the diethylamino groups. The final step involves the reaction with toluene-p-sulphonic acid to form the desired compound. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate is used as a dye and a reagent in various analytical techniques. Its stability and reactivity make it suitable for use in spectroscopic studies and as a marker in chromatographic methods.

Biology

In biological research, this compound is used as a staining agent for visualizing cellular structures. Its ability to bind to specific biomolecules allows researchers to study cellular processes and structures with high precision.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of diagnostic tools and treatments for certain diseases. Its unique chemical properties enable it to interact with biological targets in a specific manner, making it a valuable tool in medical research.

Industry

Industrially, this compound is used in the manufacture of dyes, pigments, and other colorants. Its vibrant color and stability make it a preferred choice for various industrial applications.

Mechanism of Action

The mechanism of action of (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate involves its interaction with specific molecular targets. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-(Dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride
  • (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium acetate

Uniqueness

Compared to similar compounds, (4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium toluene-p-sulphonate exhibits unique properties such as higher stability and distinct reactivity patterns. These characteristics make it particularly valuable in applications requiring high precision and reliability.

Properties

CAS No.

84962-82-3

Molecular Formula

C41H51N3O6S2

Molecular Weight

746.0 g/mol

IUPAC Name

2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C27H35N3.2C7H8O3S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,3-4,18-21,28-29H2,1-2H3;2*2-5H,1H3,(H,8,9,10)

InChI Key

OGAWMIDYXTWAHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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